molecular formula C14H10BrIN2O2 B5880910 4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide

4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide

Cat. No. B5880910
M. Wt: 445.05 g/mol
InChI Key: QBHPEBWQLUJTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide, also known as BIBX 1382, is a chemical compound that has been widely studied for its potential use as a pharmaceutical drug. This compound belongs to the class of tyrosine kinase inhibitors and has been found to have a wide range of applications in scientific research.

Mechanism of Action

4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide 1382 works by inhibiting the activity of tyrosine kinases, which are enzymes that are involved in cell signaling and growth. Tyrosine kinases play a key role in many cellular processes, including cell proliferation, differentiation, and survival. By blocking the activity of these enzymes, 4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide 1382 can inhibit the growth and proliferation of cancer cells and potentially have therapeutic effects in other diseases.
Biochemical and Physiological Effects:
4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide 1382 has been found to have a number of biochemical and physiological effects, including inhibition of tyrosine kinase activity, inhibition of cell proliferation, and induction of cell death. In addition, 4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide 1382 has been found to have potential therapeutic effects in the treatment of heart failure and other cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide 1382 in lab experiments is its specificity for tyrosine kinases, which allows researchers to selectively target these enzymes and study their role in various cellular processes. However, one limitation of using 4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide 1382 is its potential toxicity, which can limit its use in certain experiments and require careful monitoring of dosages and exposure times.

Future Directions

There are several potential future directions for research on 4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide 1382, including:
1. Further studies on the mechanism of action of 4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide 1382 and its effects on tyrosine kinase activity.
2. Exploration of the potential therapeutic effects of 4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide 1382 in the treatment of heart failure and other cardiovascular diseases.
3. Investigation of the role of 4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide 1382 in synaptic plasticity and its potential use in the treatment of neurological disorders.
4. Development of new derivatives of 4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide 1382 with improved potency and selectivity for tyrosine kinases.
5. Exploration of the potential use of 4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide 1382 in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, 4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide 1382 is a chemical compound with a wide range of potential applications in scientific research. Its specificity for tyrosine kinases makes it a valuable tool for studying the role of these enzymes in various cellular processes, and its potential therapeutic effects in the treatment of cancer, cardiovascular disease, and neurological disorders make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide 1382 involves several steps, including the reaction of 4-bromoaniline with 4-iodobenzoyl chloride to form the intermediate compound, which is then reacted with N,N'-diisopropylcarbodiimide to form the final product. The synthesis of 4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide 1382 has been extensively studied and optimized to ensure high yields and purity of the compound.

Scientific Research Applications

4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide 1382 has been used in a variety of scientific research applications, including cancer research, neurobiology, and cardiovascular research. In cancer research, 4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide 1382 has been found to inhibit the growth and proliferation of cancer cells by blocking the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling and growth. In neurobiology, 4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide 1382 has been used to study the role of tyrosine kinases in synaptic plasticity, which is the ability of neurons to change and adapt in response to stimuli. In cardiovascular research, 4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide 1382 has been found to have potential therapeutic effects in the treatment of heart failure.

properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIN2O2/c15-11-5-1-9(2-6-11)13(17)18-20-14(19)10-3-7-12(16)8-4-10/h1-8H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHPEBWQLUJTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOC(=O)C2=CC=C(C=C2)I)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OC(=O)C2=CC=C(C=C2)I)/N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N'-{[(4-iodophenyl)carbonyl]oxy}benzenecarboximidamide

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